Physicochemical Profiling and Synthetic Utility of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride in Drug Discovery
Executive Summary
In the landscape of modern rational drug design, the architectural rigidity and vector geometry of building blocks dictate the success of lead optimization. (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) has emerged as a highly versatile, bifunctional scaffold[1]. Featuring a planar, electron-rich naphthalene core, a reactive benzylic primary amine, and a strategically positioned C4-bromo substituent, this compound serves as a linchpin for synthesizing complex pharmacophores. This technical guide explores its physicochemical properties, structural significance in target binding, and rigorously validated synthetic workflows designed for high-throughput medicinal chemistry.
Physicochemical Properties & Computational Data
Understanding the physicochemical baseline of this building block is critical for predicting its behavior in both synthetic environments and biological systems. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation and spontaneous polymerization often observed in free benzylic amines[2].
| Property | Value |
| Chemical Name | (4-Bromonaphthalen-2-yl)methanamine hydrochloride |
| CAS Registry Number | 2126163-27-5 |
| Molecular Formula | C₁₁H₁₁BrClN (Base: C₁₁H₁₀BrN) |
| Molecular Weight | 272.57 g/mol (Base: 236.11 g/mol ) |
| SMILES | Cl.NCC1=CC(Br)=C2C=CC=CC2=C1 |
| Topological Polar Surface Area (TPSA) | 26.0 Ų (Primary amine contribution) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| XLogP3-AA | ~2.5 (Estimated for free base) |
Structural & Mechanistic Significance in Drug Design
The utility of (4-Bromonaphthalen-2-yl)methanamine lies in its dual-reactivity and the distinct spatial vectors it provides for growing a molecule within a protein binding pocket:
-
Hydrophobic Anchoring: The naphthalene ring provides a large, flat surface area ideal for π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in deep, hydrophobic protein binding pockets.
-
Amine-Directed Interactions: The methanamine moiety acts as a critical hydrogen bond donor/acceptor. The single methylene spacer (–CH₂–) introduces a precise degree of conformational flexibility, allowing the amine to orient optimally without the entropic penalty associated with longer alkyl chains. This feature has been heavily leveraged in the development of plasma kallikrein inhibitors for hereditary angioedema, where the amine interacts with acidic residues in the protease active site[3].
-
Halogen Bonding and Cross-Coupling: The C4-bromo group can participate directly in halogen bonding with backbone carbonyls. More frequently, it serves as a robust synthetic handle for late-stage functionalization. For instance, bromonaphthylmethanamine derivatives have been utilized as fragment hits to synthesize sub-micromolar inhibitors targeting the GAS41 YEATS domain in non-small cell lung cancer (NSCLC) models, disrupting chromatin association[4].
Synthetic Workflows & Functionalization Pathways
The bifunctional nature of the molecule allows for orthogonal functionalization. The primary amine is typically derivatized first via amidation or reductive amination, followed by palladium-catalyzed cross-coupling at the sterically hindered C4-bromo position.
Divergent synthetic pathways for (4-Bromonaphthalen-2-yl)methanamine functionalization.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific causality for reagent selection and built-in analytical checkpoints to prevent the propagation of failed reactions.
Protocol A: In Situ Free-Basing and Amide Bond Formation
Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile. HATU is chosen over standard carbodiimides (like EDC) due to its superior kinetics, which is critical for driving the reaction of the slightly deactivated benzylic amine to completion.
Step-by-Step Workflow:
-
Preparation: Suspend (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).
-
Neutralization: Add DIPEA (3.0 equiv) dropwise at 0 °C. Causality: The excess base ensures complete neutralization of the HCl salt and the acidic byproduct of the coupling agent.
-
Activation & Coupling: Add HATU (1.2 equiv) portion-wise. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.
-
System Validation (Checkpoint): Sample 5 μL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass peak (m/z 236.0/238.0 [M+H]⁺, 1:1 isotopic ratio) and the emergence of the desired product mass. Do not proceed to workup until this is confirmed.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C4 Position
Causality: The C4-bromo position on the bulky naphthalene ring is sterically hindered. Pd(dppf)Cl₂ is specifically selected as the catalyst because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and stabilizes the palladium center against precipitation as Pd black.
Step-by-Step Workflow:
-
Assembly: In a microwave-safe vial, combine the N-acylated bromonaphthalene intermediate (1.0 equiv), the desired boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a solvent system of 1,4-Dioxane/H₂O (4:1, v/v).
-
Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the vial.
-
Reaction: Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).
-
System Validation (Checkpoint): Perform TLC (Hexanes/EtOAc) and LC-MS analysis. Validation criteria: Observe the shift in retention time and the loss of the characteristic 1:1 bromine isotopic signature in the mass spectrum, confirming the successful substitution of the heavy halogen.
-
Purification: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography.
References
- Guidechem. "6-Bromonaphthalen-2-amine hydrochloride 71590-31-3 wiki" (Contains data for (4-Bromonaphthalen-2-yl)methanamine hydrochloride CAS 2126163-27-5).
- Chemspace. "1-(4-bromonaphthalen-2-yl)methanamine hydrochloride".
- NIH PMC. "Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer".
- Google Patents. "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN | CSSS00025790430 [chem-space.com]
- 3. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
